1-methyl-7-(phenoxymethyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
1-methyl-7-(phenoxymethyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a fused oxazole ring and a phenoxymethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-methyl-7-(phenoxymethyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the preparation of an intermediate compound through the reaction of a purine derivative with a phenoxymethyl halide. This intermediate is then subjected to cyclization using suitable reagents and conditions to form the final product. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-methyl-7-(phenoxymethyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: Further cyclization reactions can be performed to modify the structure of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-7-(phenoxymethyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer or antiviral agent.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-7-(phenoxymethyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-methyl-7-(phenoxymethyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1-methyl-9-(phenylmethyl)-6,7-dihydropyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione: This compound has a similar purine-based structure but differs in the substitution pattern and ring fusion.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar fused ring system but have different substituents and biological activities.
The uniqueness of this compound lies in its specific structure and the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-18-12-11(13(20)17-14(18)21)19-7-10(23-15(19)16-12)8-22-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWWYTQKUZLGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CC(OC3=N2)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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